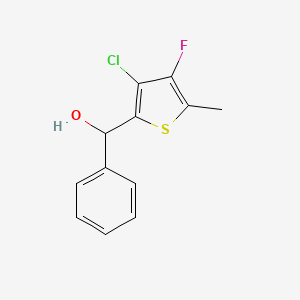

(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol

Description

“(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol” is a halogenated thiophene derivative featuring a phenylmethanol group attached to a substituted thiophene ring. The thiophene core is substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and a methyl group (-CH₃) at position 4. This compound’s molecular formula is C₁₂H₁₀ClFOS, with a molecular weight of 256.72 g/mol.

The presence of halogens (Cl, F) may influence bioactivity, metabolic stability, and binding interactions, while the methyl group could modulate lipophilicity . However, comprehensive toxicological or pharmacological studies are absent in the reviewed literature.

Properties

Molecular Formula |

C12H10ClFOS |

|---|---|

Molecular Weight |

256.72 g/mol |

IUPAC Name |

(3-chloro-4-fluoro-5-methylthiophen-2-yl)-phenylmethanol |

InChI |

InChI=1S/C12H10ClFOS/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |

InChI Key |

VGZRYXBGWDPTPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

Substitution Reactions: The thiophene ring is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.

Attachment of the Phenylmethanol Group: The final step involves the formation of the (phenyl)methanol moiety, which can be achieved through a Grignard reaction where phenylmagnesium bromide reacts with the thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is oxidized, using reagents like sodium borohydride.

Substitution: The halogen atoms (chlorine and fluorine) on the thiophene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ketone.

Reduction: (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol (if starting from the ketone).

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential biological activities. The presence of halogens and the thiophene ring can impart significant pharmacological properties, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol can be used in the synthesis of specialty chemicals and advanced materials. Its structural features make it suitable for the development of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens can enhance its binding affinity and specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with “(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol”:

Key Comparisons:

Thiophene Derivatives: Thiophene fentanyl hydrochloride shares the thiophene ring but lacks halogen substituents and the phenylmethanol group. Its opioid backbone confers pharmacological activity, whereas the target compound’s bioactivity remains unstudied .

Halogenated Aromatic Compounds: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone () features Cl and F on a phenyl ring but lacks the thiophene moiety. The hydroxyl and ketone groups increase polarity, contrasting with the target compound’s thiophene-bound methanol group. This difference may affect solubility and spectroscopic behavior . Phenylephrine hydrochloride () contains a phenyl group with -OH and -NHCH₃ substituents. Its spectrophotometric detection via diazotized coupling (ε = 6.620×10³ L·mol⁻¹·cm⁻¹ ) suggests that the target compound’s phenylmethanol group could be similarly analyzable, though its thiophene substituents may shift absorption maxima.

Synthetic Challenges: highlights the absence of synthesis protocols for certain halogenated hydroxyacetophenones, implying that the target compound’s preparation may require specialized methods (e.g., controlled halogenation or protection/deprotection strategies).

Physicochemical Properties:

- Spectroscopic Signatures : Halogens (Cl, F) may induce distinct UV-Vis absorption patterns. For example, phenylephrine’s λ_max at 510 nm could differ for the target compound due to thiophene’s conjugation effects.

Biological Activity

(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is a novel organic compound featuring a thiophene ring with chlorine, fluorine, and methyl substitutions, linked to a phenylmethanol moiety. This structure positions it within a class of compounds known for diverse biological activities that are of significant interest in medicinal chemistry and drug development. The presence of halogen substituents is known to enhance lipophilicity and metabolic stability, which can influence pharmacokinetic properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, potentially modulating enzymatic pathways or receptor activities. The specific mechanisms remain to be elucidated through empirical testing.

Biological Activities

Research indicates that compounds structurally similar to (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol exhibit a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.

- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective capabilities, indicating possible applications in neurodegenerative diseases.

In Vitro Studies

In vitro assays are essential for assessing the biological activity of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol. Preliminary studies suggest:

- Cytotoxicity Assays : Testing against human hepatocellular carcinoma cells (HepG2) and neuroblastoma cells (SH-SY5Y) revealed that the compound does not exhibit significant toxicity at concentrations up to 50 μM, indicating a favorable safety profile compared to established chemotherapeutics like doxorubicin .

Case Studies

A comparative analysis with structurally similar compounds provides insight into the unique properties of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylthiophene | Thiophene ring with methyl group | Antimicrobial, anticancer |

| Chlorophenol | Chlorine-substituted phenol | Antimicrobial |

| Fluorobenzene | Fluorine-substituted benzene | Various biological activities |

This table illustrates how the unique combination of thiophene and phenolic structures, along with halogen substituents in (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol, may synergistically enhance its biological activity compared to other compounds.

Pharmacological Implications

The pharmacological potential of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is significant due to its structural characteristics. The halogen substitutions are likely to improve the compound's interaction with biological targets, enhancing its efficacy as a pharmaceutical agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.